molecular formula C9H9N3O2 B15125594 Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B15125594
M. Wt: 191.19 g/mol
InChI Key: FGSAGMALZLJJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, with an ethyl ester group attached to the carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction is efficient, with good functional group tolerance and high yields.

Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is also efficient and provides good yields.

Industrial Production Methods

Industrial production methods for Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production, given their efficiency and high yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific biological activities and the efficiency of its synthetic routes.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-8-10-6-11-12(7)8/h3-6H,2H2,1H3

InChI Key

FGSAGMALZLJJSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=NC=NN21

Origin of Product

United States

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